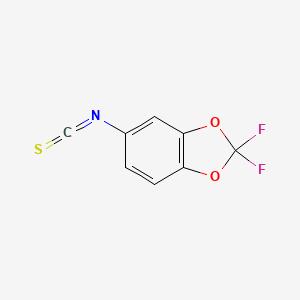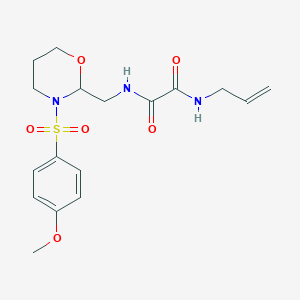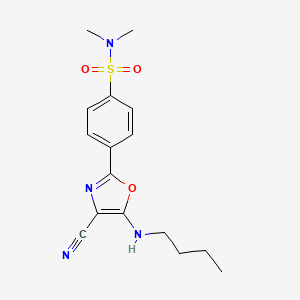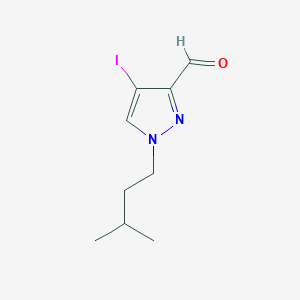
4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring with an iodo substituent at position 4 and a carbaldehyde group at position 3. The methylbutyl side chain is attached to the pyrazole ring. For a visual representation, refer to the 3D molecular structure .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystallography : Pyrazole derivatives, closely related to 4-Iodo-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde, have been synthesized, characterized, and studied for their crystal structures. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was elucidated using X-ray diffraction, revealing interesting molecular orientations and hydrogen bonding patterns (Xu & Shi, 2011).
Ultrasound-assisted Synthesis : Ultrasonic methods have been employed to synthesize quinolinyl chalcones containing a pyrazole group. These compounds, synthesized from derivatives of 2-methyl-3-acetylquinoline and substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, show promising antimicrobial properties, indicating the potential bioactivity of pyrazole-derived structures (Prasath et al., 2015).
Biological Applications
Antimicrobial and Antioxidant Activities : Several pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, chitosan Schiff bases based on heterocyclic moieties like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde have shown antimicrobial activity against a range of bacteria and fungi, as well as moderate antioxidant activity (Hamed et al., 2020).
Potential Antimicrobial Agents : Novel 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach have displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their structures have been characterized, and their potential as inhibitors of bacterial enzymes has been supported by in silico molecular docking studies (Bhat et al., 2016).
Properties
IUPAC Name |
4-iodo-1-(3-methylbutyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSITPBWIUJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
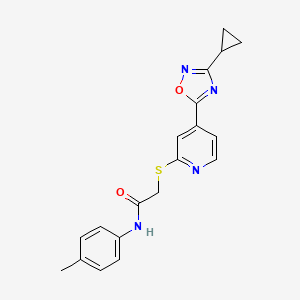
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)
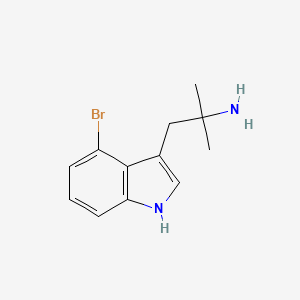
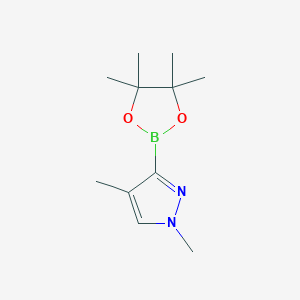
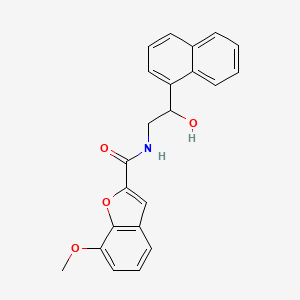
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)

